molecular formula C15H15NO4S2 B2702124 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1428349-99-8

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2702124
CAS No.: 1428349-99-8
M. Wt: 337.41
InChI Key: LAADUZSUYLMPPM-UHFFFAOYSA-N
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Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide (CAS 1428350-30-4) is a synthetic sulfonamide derivative of high interest in early-stage pharmacological research, particularly in neuroscience. Its molecular structure, which features a thiophene-sulfonamide group linked by a but-2-yn-1-yl spacer to a 2-methoxyphenoxy moiety, is characteristic of compounds investigated for their potential to modulate voltage-gated sodium channels (NaV) . This mechanism is a primary target for researching novel therapeutic agents for neuropathic pain, inflammatory pain, and other neurological disorders . As part of the sulfonamide class, this compound provides a crucial scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry . Researchers utilize it as a key intermediate in designing and synthesizing novel bioactive molecules aimed at developing new classes of sodium channel inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-16-22(17,18)15-9-6-12-21-15/h2-3,6-9,12,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAADUZSUYLMPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-butyne-1,4-diol with a suitable halogenating agent to form 4-halo-2-butyne.

    Coupling with 2-methoxyphenol: The 4-halo-2-butyne intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the 4-(2-methoxyphenoxy)but-2-yne intermediate.

    Sulfonamide formation: The final step involves the reaction of the 4-(2-methoxyphenoxy)but-2-yne intermediate with thiophene-2-sulfonyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant anticancer properties. Studies have shown that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of key cellular pathways.

Case Study: Anticancer Efficacy

  • Compound Tested : this compound
  • Cell Lines : MCF-7 (breast cancer), HT-29 (colon cancer)
  • Mechanism : Induction of apoptosis via mitochondrial pathway
  • Results : IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the sulfonamide group enhances its antibacterial properties by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folate synthesis.

Antimicrobial Activity Data Table

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
N-(4-(2-methoxyphenoxy)but-2-yn-1-y...ModerateStrongInhibition of DHPS
Related Thiophene DerivativesVariableVariableDisruption of cell membrane integrity

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of N-(4-(2-methoxyphenoxy)but-2-yn-1-y)thiophene-2-sulfonamide. Modifications at specific positions on the thiophene or phenoxy rings can enhance biological activity. For instance, electron-donating groups at the para position of the phenyl ring have been linked to increased anticancer activity.

Key SAR Findings

  • Substitution Patterns : Para-substituted phenyl rings increase activity.
  • Thiophene Ring Modifications : Electron-donating groups enhance cytotoxicity.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with sulfonamide-binding proteins, while the alkyne and methoxyphenoxy groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Design

  • Triazole-Thione Derivatives (Compounds [7–9], ): These feature a 1,2,4-triazole-thione core substituted with aryl-sulfonyl and difluorophenyl groups. Unlike the target compound’s alkyne linker, these analogs utilize triazole rings, which promote tautomerism (thione vs. thiol forms).
  • N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide (): Shares the 2-methoxyphenoxy group but replaces the thiophene-sulfonamide with a benzene-sulfonamide. The ethyl group increases steric bulk, which may hinder target engagement compared to the target compound’s compact thiophene ring .
  • Patent Compound V11a (): A bipyrimidinyl-sulfonamide with a 2-methoxyphenoxy group. Its extended aromatic system contrasts with the target’s alkyne-thiophene architecture, suggesting divergent electronic profiles and solubility .

Spectroscopic and Structural Features

  • IR Spectroscopy :

    • The target compound’s sulfonamide group would exhibit ν(S=O) stretches near 1150–1350 cm⁻¹, comparable to analogs in (1247–1255 cm⁻¹ for C=S) and (sulfonamide S=O bands). However, the alkyne’s C≡C stretch (~2100–2260 cm⁻¹) is absent in triazole-thiones .
    • Tautomerism observed in triazole-thiones (e.g., νS-H absence in ) is irrelevant to the target compound, which lacks such functional groups .
  • Crystallography :

    • and highlight how methoxy and sulfonamide groups influence molecular packing. The target’s alkyne linker may enforce linearity, reducing crystal symmetry compared to N-ethyl analogs, which exhibit planar sulfonamide geometries .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Spectroscopic Features (IR, NMR) Biological Relevance
Target Compound Thiophene-sulfonamide 2-Methoxyphenoxy, alkyne linker ν(S=O) ~1300 cm⁻¹; alkyne C≡C ~2100 cm⁻¹ Potential enzyme modulation
Triazole-Thiones [7–9] () 1,2,4-Triazole-thione Aryl-sulfonyl, difluorophenyl ν(C=S) 1247–1255 cm⁻¹; NH ~3278–3414 cm⁻¹ Tautomer-dependent reactivity
N-Ethyl Analog () Benzene-sulfonamide 2-Methoxyphenyl, ethyl ν(S=O) ~1150–1350 cm⁻¹; ethyl δ ~1.2 ppm Structural flexibility
Patent V11a () Bipyrimidinyl-sulfonamide 6-Halo, 2-methoxyphenoxy Aromatic C-H stretches ~3000 cm⁻¹ Process optimization focus

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide (CAS No. 1428349-99-8) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiophene ring, a sulfonamide group, and a methoxyphenoxy substituent. The molecular formula is C15H15NO4S2C_{15}H_{15}NO_{4}S_{2}, with a molecular weight of 337.4 g/mol .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety may facilitate binding to sulfonamide-binding proteins, while the alkyne and methoxy groups could enhance binding affinity and specificity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

1. Antimicrobial Activity:

  • In vitro studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The sulfonamide group is known for its antibacterial effects, likely extending to this compound as well .

2. Anticancer Activity:

  • Preliminary studies suggest potential anticancer properties. Compounds related to thiophene derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization inhibition .

3. Carbonic Anhydrase Inhibition:

  • Some derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, which are relevant in cancer and other diseases. These studies indicate that structural modifications can significantly impact inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aryl ring:

Substituent Effect on Activity
MethoxyEnhances binding affinity
FluoroIncreases antimicrobial potency
ChloroModulates cytotoxicity

Research indicates that introducing specific substituents can optimize the compound's efficacy against targeted pathogens or cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene-based compounds:

Case Study 1: Antimycobacterial Activity

  • A study evaluated various thiophene derivatives against Mycobacterium tuberculosis, revealing that specific modifications led to enhanced activity with IC50 values in the low micromolar range. The presence of the sulfonamide group was crucial for this activity .

Case Study 2: Cytotoxicity Evaluation

  • In vitro cytotoxicity tests against human cancer cell lines (e.g., MCF-7, HCT116) demonstrated that certain derivatives exhibited selective toxicity profiles, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the key steps in synthesizing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide?

Methodological Answer: Synthesis typically involves coupling a thiophene-2-sulfonamide precursor with a functionalized alkyne bearing the 2-methoxyphenoxy group. For example:

  • Step 1: Prepare the alkyne intermediate (e.g., 4-(2-methoxyphenoxy)but-2-yn-1-amine) via nucleophilic substitution or copper-catalyzed coupling.
  • Step 2: React the alkyne with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide bond.
  • Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonamide linkage, methoxy group (-OCH3_3), and alkyne protons. Aromatic protons in the thiophene and methoxyphenoxy moieties typically appear between δ 6.5–8.0 ppm .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and refine using SHELXL. Disordered atoms (e.g., oxygen conformers) require occupancy refinement .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+^+ ion) with <2 ppm error .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

  • Byproducts: Unreacted sulfonyl chloride or alkyne intermediates.
  • Hydrolysis Products: Degradation of the sulfonamide group under acidic/basic conditions.
  • Identification: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 254 nm). LC-MS can identify impurities via molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

Methodological Answer:

  • Disorder Handling: For disordered atoms (e.g., methoxyphenoxy oxygen conformers), refine occupancy ratios using SHELXL and apply restraints to bond lengths/angles. Validate with residual density maps .
  • Twinned Crystals: Use the TWIN/BASF commands in SHELXL for twinned data. Compare Rint_{int} values pre- and post-refinement to assess improvement .
  • Validation Tools: Employ checkCIF/PLATON to flag symmetry errors or unrealistic bond geometries .

Q. What strategies are effective in studying the binding affinity of this compound to biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with sulfonamide oxygen atoms). Validate with mutagenesis studies .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) is a standard method .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess stability of the alkyne-sulfonamide bond. AMBER or CHARMM force fields are recommended .
  • ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Data Contradiction Analysis

Example: Discrepancies in reported biological activity may arise from:

  • Solubility Variability: Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent effects .
  • Protein Batch Differences: Validate target protein purity (SDS-PAGE ≥95%) and activity (e.g., enzymatic assays) across experimental replicates .

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